molecular formula C10H14ClNO B2562660 3-(3-Methylphenyl)azetidin-3-ol;hydrochloride CAS No. 2445792-67-4

3-(3-Methylphenyl)azetidin-3-ol;hydrochloride

Cat. No.: B2562660
CAS No.: 2445792-67-4
M. Wt: 199.68
InChI Key: URUCWUTWHHIPKT-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)azetidin-3-ol;hydrochloride is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 3-methylphenyl group attached to the azetidine ring, along with a hydroxyl group at the third position and a hydrochloride salt form.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)azetidin-3-ol;hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of 3-methylphenylamine with an epoxide under acidic conditions to form the azetidine ring.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through hydroxylation reactions. This can be achieved by treating the azetidine intermediate with oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The azetidine ring can participate in substitution reactions, where the hydroxyl group or the phenyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

3-(3-Methylphenyl)azetidin-3-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It is investigated for its effects on various biological targets and pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)azetidin-3-ol;hydrochloride: Similar structure but with a different position of the methyl group on the phenyl ring.

    3-Phenylazetidin-3-ol;hydrochloride: Lacks the methyl group on the phenyl ring.

    3-(3-Methylphenyl)azetidin-3-one;hydrochloride: Contains a ketone group instead of a hydroxyl group.

Uniqueness

3-(3-Methylphenyl)azetidin-3-ol;hydrochloride is unique due to the presence of both the 3-methylphenyl group and the hydroxyl group on the azetidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(3-methylphenyl)azetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-8-3-2-4-9(5-8)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUCWUTWHHIPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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